

An In-depth Technical Guide to 2-(Methylthio)phenol: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(Methylthio)phenol**

Cat. No.: **B087076**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(Methylthio)phenol**, a versatile organosulfur compound with significant applications in the pharmaceutical and flavor industries. This document details its historical discovery, outlines key synthetic methodologies with detailed experimental protocols, and presents its physicochemical and spectroscopic properties in a structured format. A significant focus is placed on its role as a crucial intermediate in the synthesis of Retinoic Acid Receptor-related Orphan Receptor gamma (ROR γ) inhibitors, a promising class of therapeutics for autoimmune diseases.

Introduction

2-(Methylthio)phenol, also known as o-hydroxythioanisole, is an aromatic compound characterized by a phenol ring substituted with a methylthio group at the ortho position. Its unique bifunctional nature, possessing both a nucleophilic hydroxyl group and a modifiable thioether linkage, makes it a valuable building block in organic synthesis. While it has found use as a flavor and fragrance agent, its prominence has grown substantially in recent years due to its critical role in the development of novel pharmaceuticals. This guide aims to be an in-depth resource for researchers and professionals working with or interested in the applications of **2-(Methylthio)phenol**.

Discovery and History

The precise first synthesis of **2-(Methylthio)phenol** is not definitively documented in a singular "discovery" paper. However, its preparation falls under the broader historical development of synthetic methods for aryl thioethers and thiophenols. One of the foundational methods for converting phenols to thiophenols is the Newman-Kwart rearrangement, first described in detail by Melvin S. Newman and Harold A. Karnes in 1966.^{[1][2]} This reaction provides a general and reliable route to thiophenols from readily available phenols, and it is highly probable that **2-(Methylthio)phenol** was synthesized and characterized using this methodology or similar early techniques for creating aryl thioethers. The work of Theodor Zincke on the cleavage of disulfides in the early 20th century also laid the groundwork for the synthesis of various organosulfur compounds.^[3]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of **2-(Methylthio)phenol** is essential for its application in research and development.

Physical and Chemical Properties

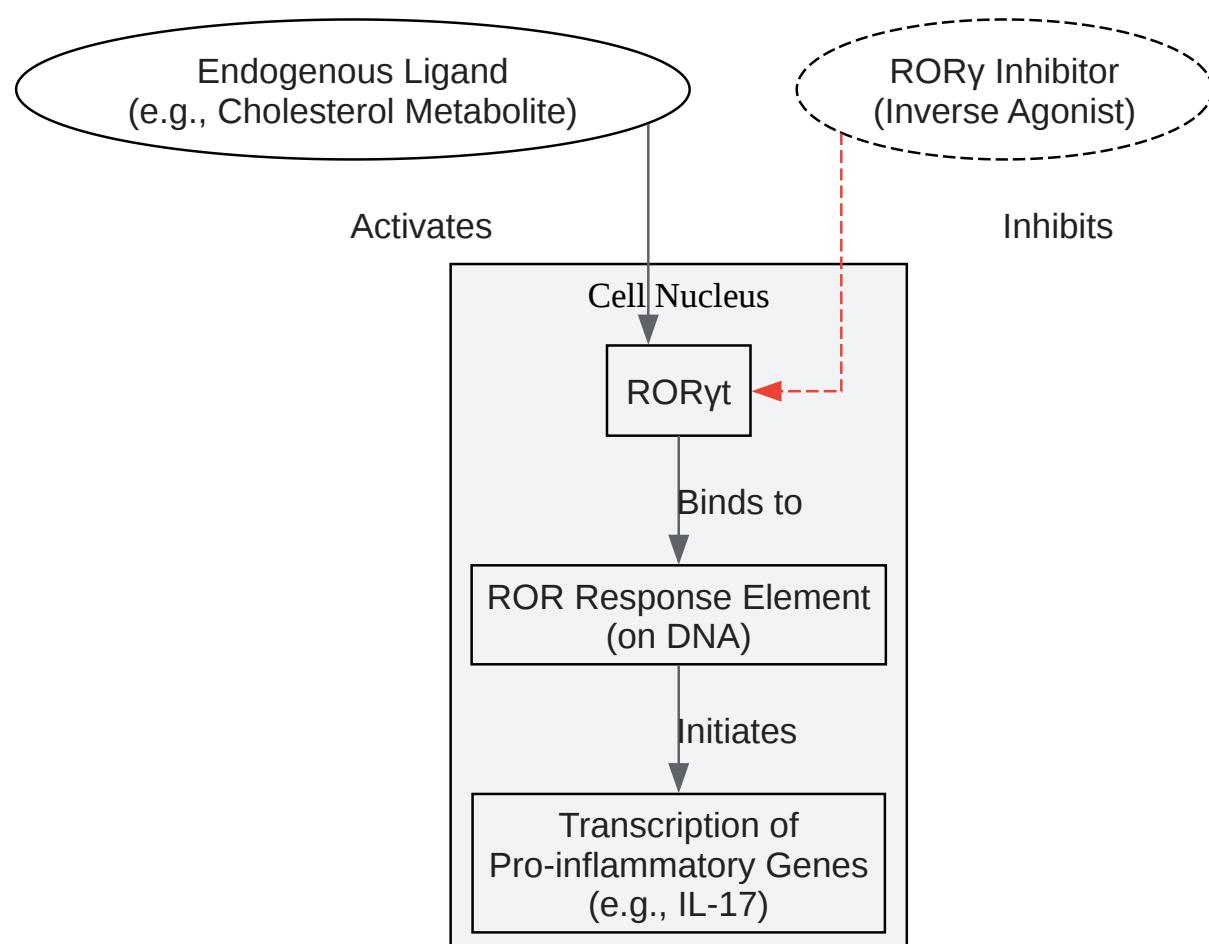
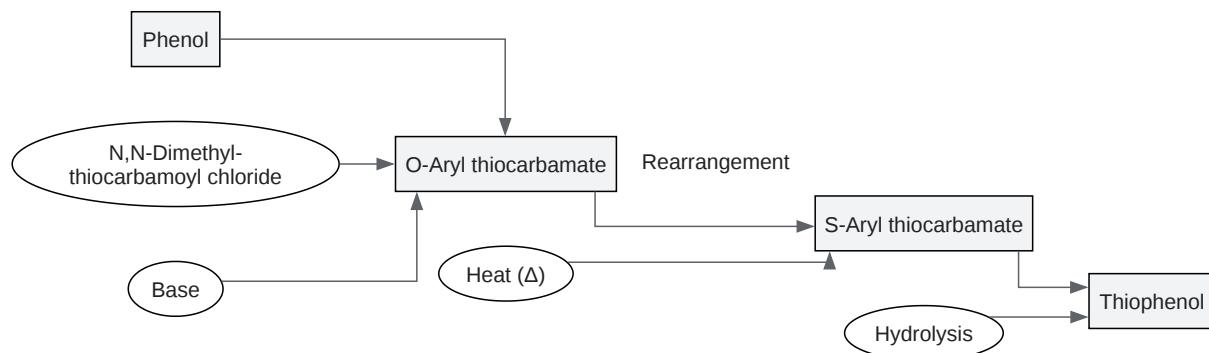
The key physical and chemical properties of **2-(Methylthio)phenol** are summarized in the table below for easy reference and comparison.

Property	Value	Unit	Source
Molecular Formula	C ₇ H ₈ OS	[4]	
Molecular Weight	140.20	g/mol	[4]
Appearance	Colorless to pale yellow liquid	[5]	
Boiling Point	218-219	°C at 760 mmHg	[6]
	105	°C at 22 mmHg	[6]
Melting Point	Not Available		
Density	1.168 - 1.173	g/cm ³ at 25 °C	[6]
Refractive Index	1.575 - 1.584	at 20 °C	[6]
Flash Point	107.78	°C	[6]
Water Solubility	4978	mg/L at 25 °C (estimated)	[6]
logP (Octanol/Water Partition Coefficient)	2.002	(estimated)	[6]

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of **2-(Methylthio)phenol**.

Spectroscopy	Data	Source
¹ H NMR	Awaiting definitive experimental data with peak assignments.	
¹³ C NMR	Awaiting definitive experimental data with peak assignments.	
Infrared (IR)	The IR spectrum of phenol shows a characteristic broad O-H stretch from 3200-3600 cm^{-1} , aromatic C-H stretches from 3000-3100 cm^{-1} , C=C aromatic ring stretches from 1500-1600 cm^{-1} , and a C-O stretch around 1220 cm^{-1} . ^[7] The spectrum of 2-(Methylthio)phenol would exhibit these peaks with additional features corresponding to the C-S and S-CH ₃ bonds.	[7]
Mass Spectrometry (MS)	The NIST WebBook provides mass spectrum data for 2-(Methylthio)phenol and its TMS derivative. ^{[4][8]}	[4][8]



Synthesis of 2-(Methylthio)phenol

Several synthetic routes to **2-(Methylthio)phenol** have been developed. The most prominent and versatile method is the Newman-Kwart rearrangement.

The Newman-Kwart Rearrangement

The Newman-Kwart rearrangement is a thermal, intramolecular reaction that converts an O-aryl thiocarbamate to an S-aryl thiocarbamate.^[1] Subsequent hydrolysis of the S-aryl

thiocarbamate yields the corresponding thiophenol. This method is a cornerstone for the synthesis of thiophenols from phenols.[\[1\]](#)[\[2\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of methylthiomethyl ester/ ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06618A [pubs.rsc.org]
- 4. Phenol, 2-(methylthio)- [webbook.nist.gov]
- 5. nbinfo.com [nbinfo.com]
- 6. 2-(methyl thio) phenol, 1073-29-6 [thegoodsentscompany.com]
- 7. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 2-(Methylthio)phenol, TMS derivative [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Methylthio)phenol: Discovery, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b087076#discovery-and-history-of-2-methylthio-phenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com